molecular formula C6H10O5 B2475557 3-Ethoxy-2-methoxy-3-oxopropanoic acid CAS No. 113137-31-8

3-Ethoxy-2-methoxy-3-oxopropanoic acid

Cat. No.: B2475557
CAS No.: 113137-31-8
M. Wt: 162.141
InChI Key: AHHOEWMSBSEQAQ-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methoxy-3-oxopropanoic acid is an organic compound with the molecular formula C6H10O5. It is a derivative of propanoic acid, characterized by the presence of ethoxy and methoxy groups attached to the carbon backbone. This compound is known for its applications in various scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-methoxy-3-oxopropanoic acid typically involves the esterification of 2-methoxy-3-oxopropanoic acid with ethanol under acidic conditions. The reaction is carried out by refluxing the reactants in the presence of a strong acid catalyst such as sulfuric acid. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for temperature and pressure control enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-methoxy-3-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethoxy-2-methoxy-3-oxopropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methoxy-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2-methoxy-3-oxopropanoic acid stands out due to its dual functional groups (ethoxy and methoxy), which confer unique reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

3-ethoxy-2-methoxy-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-3-11-6(9)4(10-2)5(7)8/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHOEWMSBSEQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113137-31-8
Record name 3-ethoxy-2-methoxy-3-oxopropanoic acid
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